3,6-Bis(1-phenylethyl)-o-xylene
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Overview
Description
3,6-Bis(1-phenylethyl)-o-xylene is an organic compound characterized by the presence of two phenylethyl groups attached to the 3 and 6 positions of an o-xylene molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(1-phenylethyl)-o-xylene can be achieved through several methods. One common approach involves the reaction of o-xylene with phenylethyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like toluene or dimethylformamide (DMF). The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. Catalytic methods, such as palladium-catalyzed coupling reactions, can also be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(1-phenylethyl)-o-xylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the phenylethyl groups to ethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3,6-Bis(1-phenylethyl)-o-xylene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,6-Bis(1-phenylethyl)-o-xylene involves its interaction with specific molecular targets. The phenylethyl groups can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound’s ability to undergo various chemical reactions allows it to modify biological molecules, influencing their activity and stability.
Comparison with Similar Compounds
Similar Compounds
3,6-Bis(1-phenylethyl)-1,2,4,5-tetrazine: Similar structure but contains a tetrazine ring.
3,6-Bis(1-phenylethyl)-pyridazine: Contains a pyridazine ring instead of the xylene core.
3,6-Bis(1-phenylethyl)-benzene: Lacks the methyl groups present in o-xylene.
Uniqueness
3,6-Bis(1-phenylethyl)-o-xylene is unique due to the presence of both phenylethyl groups and the o-xylene core, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
68678-76-2 |
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Molecular Formula |
C24H26 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
2,3-dimethyl-1,4-bis(1-phenylethyl)benzene |
InChI |
InChI=1S/C24H26/c1-17-18(2)24(20(4)22-13-9-6-10-14-22)16-15-23(17)19(3)21-11-7-5-8-12-21/h5-16,19-20H,1-4H3 |
InChI Key |
KCPQNKJBLIGNBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)C(C)C2=CC=CC=C2)C(C)C3=CC=CC=C3 |
Origin of Product |
United States |
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